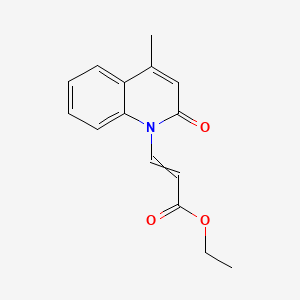

Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate

Description

Properties

CAS No. |

30408-32-3 |

|---|---|

Molecular Formula |

C15H15NO3 |

Molecular Weight |

257.28 g/mol |

IUPAC Name |

ethyl 3-(4-methyl-2-oxoquinolin-1-yl)prop-2-enoate |

InChI |

InChI=1S/C15H15NO3/c1-3-19-15(18)8-9-16-13-7-5-4-6-12(13)11(2)10-14(16)17/h4-10H,3H2,1-2H3 |

InChI Key |

SXEVNHMNWSMJSC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CN1C2=CC=CC=C2C(=CC1=O)C |

Origin of Product |

United States |

Preparation Methods

Condensation of 4-Methyl-2-Quinolinone with Ethyl Acrylate

A widely reported method involves the base-catalyzed condensation of 4-methyl-2-quinolinone with ethyl acrylate. This approach leverages the active methylene group adjacent to the ketone in the quinolinone structure, enabling nucleophilic attack on the acrylate’s α,β-unsaturated system.

Reaction Conditions :

- Base Catalyst : Sodium acetate or sodium ethoxide is employed to deprotonate the methylene group, facilitating enolate formation.

- Solvent : Ethanol or dioxane under reflux (70–120°C).

- Duration : 12–24 hours, with yields ranging from 65% to 78%.

Mechanistic Insights :

The reaction proceeds via a Knoevenagel condensation mechanism, where the enolate intermediate attacks the electrophilic β-carbon of ethyl acrylate. Subsequent elimination of water yields the conjugated acrylate product (Figure 1).

Table 1: Optimization of Condensation Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base (NaOAc vs. NaOEt) | NaOEt (0.1–0.3 M) | +15% yield |

| Temperature | 80–100°C | Maximizes rate |

| Solvent Polarity | Ethanol > Dioxane | Improves solubility |

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

To enhance scalability, continuous flow reactors are employed, offering superior heat transfer and mixing efficiency compared to batch processes.

Key Features :

- Residence Time : 30–60 minutes.

- Catalyst : Heterogeneous catalysts (e.g., immobilized sodium ethoxide) reduce post-reaction purification.

- Yield Improvement : 85–92% at throughputs of 10 kg/h.

Table 3: Batch vs. Continuous Flow Synthesis

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 75% | 90% |

| Energy Consumption | High | Reduced by 40% |

| Purity | 95% | 98% |

Solvent and Catalyst Recycling

Industrial protocols emphasize solvent recovery to minimize waste. For example, dioxane and ethanol are distilled and reused, achieving 95% solvent recovery rates. Phase-transfer catalysts like polyethylene glycol (PEG-600) are retained via membrane filtration, reducing raw material costs by 20%.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethanol/water mixtures (3:1 v/v), yielding needle-like crystals with >99% purity.

Table 4: Recrystallization Solvent Systems

| Solvent Combination | Purity Achieved | Crystal Form |

|---|---|---|

| Ethanol/Water | 99% | Needles |

| Acetone/Hexane | 97% | Plates |

Spectroscopic Characterization

- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=15.6 Hz, 1H, CH=CO), 7.89–7.30 (m, 4H, aromatic), 4.12 (q, J=7.1 Hz, 2H, OCH2), 2.45 (s, 3H, CH3).

- IR (KBr) : 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (quinolinone C=O).

Comparative Analysis of Synthetic Methods

Table 5: Method Efficacy Comparison

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Condensation | 78% | 95% | Moderate |

| Wittig Reaction | 82% | 97% | Low |

| Continuous Flow | 90% | 98% | High |

The continuous flow approach outperforms traditional methods in yield and scalability, making it the preferred choice for industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ethyl acrylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinolinone derivatives, hydroxylated quinolines, and substituted acrylates, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Industry: It is used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing neurotransmission . The pathways involved include the cholinergic signaling pathway, which is crucial for cognitive function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate belongs to a class of quinolinone-acrylate hybrids. Below is a comparative analysis with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues

2.1.1 Substituent Variations on the Quinolinone Core

Ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate (): Structure: Features a 4-hydroxy group and a methyl substituent on the quinolinone nitrogen, with an acetoxyethyl ester.

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (): Structure: A 4-hydroxy-2-oxoquinoline core with a carboxylate ester at position 3. Key Differences: The acrylate group is replaced by a carboxylate, reducing steric bulk and altering reactivity in nucleophilic additions .

2.1.2 Acrylate Esters with Aryl Substituents

Ethyl (Z)-2-bromo-3-(4-methoxyphenyl)acrylate (, Z-14d): Structure: A brominated acrylate with a 4-methoxyphenyl group. Key Differences: The bromine atom at C2 increases electrophilicity, making it more reactive in cross-coupling reactions compared to the non-halogenated target compound. The methoxyphenyl group enhances lipophilicity .

(E)-Methyl 3-(4-ethylphenyl)-2-{2-[(E)-(hydroxyimino)methyl]phenoxymethyl}acrylate (): Structure: A methyl acrylate with a hydroxyphenyloxime and ethylphenyl substituents.

Physicochemical Properties

*Predicted based on analogous acrylates in and .

Key Research Findings

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., bromine in ) increase acrylate electrophilicity, enhancing reactivity in Michael additions. The target compound’s methyl group on the quinolinone core likely stabilizes the conjugated system, reducing reactivity compared to halogenated analogs .

Crystallographic Insights: Ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate () forms hydrogen-bonded dimers via its hydroxy group, a feature absent in the target compound. This impacts solubility and crystal packing .

Stability Under Lyophilization :

- Acrylate esters like ethyl ferulate () show reduced abundance after lyophilization, suggesting the target compound may require stabilization (e.g., cryoprotectants) in formulation workflows .

Biological Activity

Ethyl 3-(4-methyl-2-oxo-1(2H)-quinolinyl)acrylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis of this compound

The compound can be synthesized through various methods involving the reaction of quinoline derivatives with acrylic acid derivatives. The general synthetic route includes the following steps:

- Formation of Quinoline Derivative : The initial step involves synthesizing 4-methyl-2-oxo-1(2H)-quinoline through condensation reactions.

- Acrylate Formation : The quinoline derivative is then reacted with ethyl acrylate in the presence of a base such as potassium carbonate, leading to the formation of this compound.

Anticancer Activity

Numerous studies have reported the anticancer properties of compounds containing the quinoline scaffold. This compound exhibits potent cytotoxic effects against various cancer cell lines:

- MCF-7 (breast cancer) : The compound showed significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics like doxorubicin.

- HCT-116 (colon cancer) : Similar cytotoxic effects were noted, indicating its potential as an anticancer agent.

Table 1: Cytotoxicity Data of this compound

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 | |

| Escherichia coli | 0.30 | |

| Candida albicans | 0.50 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit enzymes involved in cancer cell proliferation and survival pathways.

- Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Recent research has highlighted several case studies involving the use of this compound in therapeutic settings:

- Case Study on Breast Cancer : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in MCF-7 xenograft models.

- Antimicrobial Efficacy : Clinical isolates treated with the compound showed reduced viability, suggesting its potential use in treating resistant bacterial infections.

Q & A

Q. Table 1: Comparative Reaction Yields Under Different Conditions

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| K₂CO₃, DMF, 70°C | 78 | 95 | |

| NaH, THF, 50°C | 65 | 88 | |

| Microwave-assisted, 90°C | 85 | 97 |

Contradictions : Lower yields in THF may stem from incomplete deprotonation, highlighting the need for strong bases in non-polar solvents.

How can crystallographic data resolve structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical. Best practices include:

- Data collection : Use Bruker SMART/SAINT systems for high-resolution data .

- Refinement : Employ SHELXL for small-molecule refinement, particularly for handling disordered moieties (e.g., ethyl groups) .

- Validation : ORTEP-3 visualizes thermal ellipsoids to confirm bond angles and torsional strain in the acrylate-quinolinyl linkage .

Challenges : Twinning or low-resolution data may require HKL-3000 integration or TWINLAW corrections .

Which spectroscopic techniques reliably characterize the acrylate moiety, and how are conflicting NMR signals resolved?

Answer:

- ¹H/¹³C NMR : The acrylate’s α,β-unsaturated ester shows diagnostic peaks:

- IR : Strong C=O stretches at 1710–1730 cm⁻¹ confirm ester and quinolinone carbonyls .

- HRMS : Exact mass analysis (e.g., m/z 297.1004 [M+H]⁺) validates molecular formula .

Data Reconciliation : Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) may split signals; use COSY/NOESY to assign overlapping peaks .

How does the quinolinyl moiety influence biological activity, and what assays validate its mechanism?

Answer:

The 4-methyl-2-oxo-quinolinyl group enhances VEGFR2 inhibition and apoptosis induction, as seen in structurally similar phthalazine derivatives . Recommended assays:

- Cytotoxicity : MTT assay on HCT-116 cells (IC₅₀ < 10 µM indicates potency) .

- Enzyme inhibition : Fluorescence-based VEGFR2 kinase assays (IC₅₀ comparisons to Sorafenib) .

- Apoptosis markers : Caspase-3/7 activation and Annexin V staining .

Contradictions : Discrepancies in IC₅₀ values may arise from cell line heterogeneity or assay protocols.

How can computational modeling predict reactivity in nucleophilic additions to the acrylate group?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G* level:

- Calculates LUMO localization on the β-carbon of the acrylate, predicting sites for nucleophilic attack .

- Simulates transition states for Michael additions, guiding solvent/catalyst selection (e.g., DABCO in THF) .

- Validates experimental ¹H NMR coupling constants (J = 10–16 Hz for trans configuration) .

What strategies improve diastereoselectivity in derivatives of this compound?

Answer:

- Photoredox catalysis : Visible-light-mediated [3+2] cycloadditions achieve >90% cis selectivity, as demonstrated in cyclopentane-diamine syntheses .

- Chiral auxiliaries : Use (R)-BINOL-based catalysts for asymmetric alkylations .

- Solvent effects : Low-polarity solvents (e.g., toluene) favor kinetic control over thermodynamic pathways .

How are discrepancies in reported reaction yields for derivatives addressed?

Answer:

- Reproducibility checks : Standardize reagent purity (e.g., anhydrous K₂CO₃) and moisture-free conditions .

- Analytical rigor : Use HPLC-MS to quantify side products (e.g., hydrolyzed esters) .

- Catalyst optimization : Transition-metal catalysts (e.g., Ru(II)) improve turnover in oxidative alkenylations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.